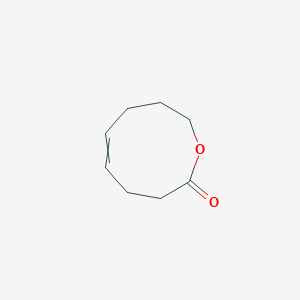
4,7,8,9-Tetrahydrooxonin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8-tetrahydro-2H-oxonin-9-one is an organic compound with the molecular formula C9H14O2. It is a cyclic ketone that belongs to the family of oxonins, which are characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7,8-tetrahydro-2H-oxonin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor containing a suitable leaving group, which undergoes intramolecular cyclization to form the oxonin ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3,4,7,8-tetrahydro-2H-oxonin-9-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4,7,8-tetrahydro-2H-oxonin-9-one can undergo various chemical reactions, including:
- Oxidation
Properties
CAS No. |
110189-60-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,4,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C8H12O2/c9-8-6-4-2-1-3-5-7-10-8/h1-2H,3-7H2 |
InChI Key |
ZIJLZQSBMQUAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


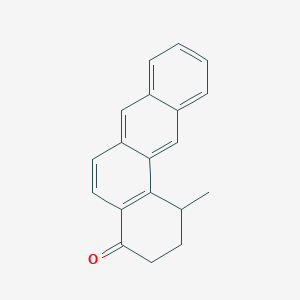
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
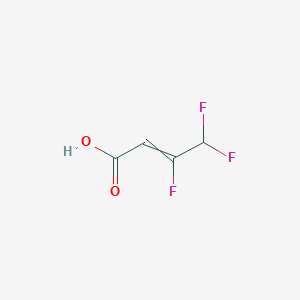
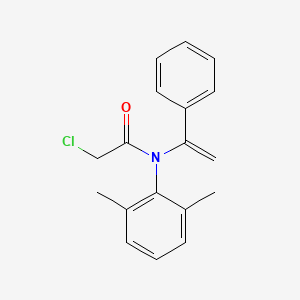
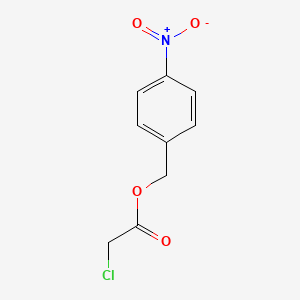
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
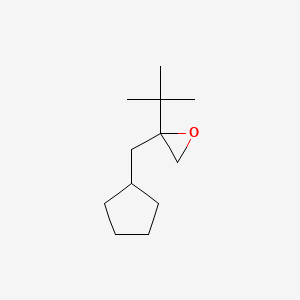
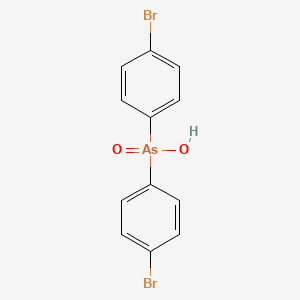
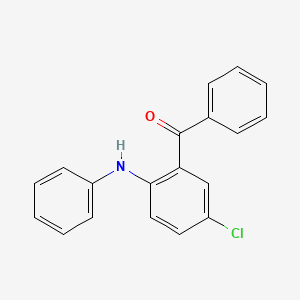
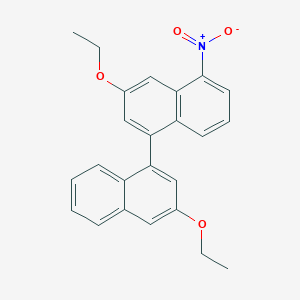
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
